Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester
Overview
Description
Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid and phenylmethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester typically involves the reaction of carbamic acid derivatives with phenylmethyl esters under controlled conditions. The process often requires the use of specific catalysts and solvents to facilitate the reaction and ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex compounds.
Reduction: The addition of hydrogen or removal of oxygen, leading to simpler compounds.
Substitution: Replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex esters, while reduction could produce simpler amines or alcohols .
Scientific Research Applications
Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biochemical effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid derivatives: These compounds share the carbamic acid functional group but differ in their ester or amine components.
Phenylmethyl esters: Compounds with similar ester groups but different carbamic acid derivatives.
Uniqueness
Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
benzyl N-[(2S,3S)-3-methyl-1-oxo-1-(propylamino)pentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-4-11-18-16(20)15(13(3)5-2)19-17(21)22-12-14-9-7-6-8-10-14/h6-10,13,15H,4-5,11-12H2,1-3H3,(H,18,20)(H,19,21)/t13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYZIYPOFBSJPM-ZFWWWQNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C(C)CC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)[C@H]([C@@H](C)CC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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